molecular formula C20H22N4O2S B2732291 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}acetamide CAS No. 1448033-32-6

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}acetamide

Cat. No.: B2732291
CAS No.: 1448033-32-6
M. Wt: 382.48
InChI Key: QMNGGXOMYFTSLT-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}acetamide is a complex organic compound that features a pyrimidine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}acetamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as acids or bases, are used to facilitate these reactions under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of industrial-grade solvents and reagents ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}acetamide lies in its dual-ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-12-7-5-6-8-16(12)19-23-15(4)17(27-19)9-21-18(25)10-24-11-22-14(3)13(2)20(24)26/h5-8,11H,9-10H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNGGXOMYFTSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=NC(=C(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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